3-(Difluoromethoxy)pyridine
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Overview
Description
3-(Difluoromethoxy)pyridine is a fluorinated heterocyclic compound characterized by the presence of a difluoromethoxy group attached to the third position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)pyridine typically involves the introduction of a difluoromethoxy group to a pyridine ring. One common method is the reaction of pyridine N-oxide with difluoromethyl triflate under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of the target enzyme, leading to desired biological effects .
Comparison with Similar Compounds
3-(Trifluoromethoxy)pyridine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Difluoromethylthio)pyridine: Features a difluoromethylthio group.
3-(Difluoromethyl)pyridine: Has a difluoromethyl group attached to the pyridine ring.
Uniqueness: 3-(Difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials with specialized functions .
Properties
IUPAC Name |
3-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)10-5-2-1-3-9-4-5/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBESJQBGXNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209729-90-7 |
Source
|
Record name | 3-(difluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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